1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA Kinase Inhibition Pain

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207052-62-7) is a tri-substituted urea derivative that functions as a potent inhibitor of Tropomyosin-related kinase A (TrkA), the high-affinity receptor for nerve growth factor (NGF). This compound was disclosed by Merck Sharp & Dohme Corp.

Molecular Formula C16H18F3N3O2
Molecular Weight 341.334
CAS No. 1207052-62-7
Cat. No. B2682784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1207052-62-7
Molecular FormulaC16H18F3N3O2
Molecular Weight341.334
Structural Identifiers
SMILESCN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2
InChIInChI=1S/C16H18F3N3O2/c1-22(2)13(14-8-5-9-24-14)10-20-15(23)21-12-7-4-3-6-11(12)16(17,18)19/h3-9,13H,10H2,1-2H3,(H2,20,21,23)
InChIKeyIXTNBUIWAJXQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207052-62-7): A Tri-Substituted Urea TrkA Inhibitor for Pain and Oncology Research


1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207052-62-7) is a tri-substituted urea derivative that functions as a potent inhibitor of Tropomyosin-related kinase A (TrkA), the high-affinity receptor for nerve growth factor (NGF) [1]. This compound was disclosed by Merck Sharp & Dohme Corp. as part of a patent series (WO2013176970) claiming substituted urea TrkA inhibitors for the treatment of pain, inflammation, cancer, and other Trk-associated disorders [2]. It is catalogued in authoritative databases under the identifier 'Tri-substituted urea derivative 1' and is associated with patent-protected indications including chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumours/cancer (ICD-11: 2A00-2F9Z) [1]. The compound possesses a molecular formula of C16H18F3N3O2 and a molecular weight of 341.33 g/mol, featuring a distinctive combination of a furan ring, a dimethylamino moiety, and a 2-(trifluoromethyl)phenyl group [3].

Why Generic TrkA Inhibitors Cannot Substitute for 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea in Targeted Research


TrkA kinase inhibitors represent a therapeutically critical class with applications spanning chronic pain, neuropathic pain, and oncology, yet they exhibit profound structural and pharmacological heterogeneity that precludes simple generic interchange [1]. Merck alone has filed at least five distinct patent series disclosing urea-based Trk inhibitors, with exemplified compounds spanning an IC50 range from 27 nM to 4,800 nM against TrkA—a nearly 180-fold potency differential within a single scaffold class [2]. 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea belongs specifically to the non-symmetric, tri-substituted urea sub-family that lacks the hinge-binding motif characteristic of ATP-competitive type I/II inhibitors, classifying it as a likely type III allosteric TrkA inhibitor with a binding mode distinct from ATP-competitive agents [2]. Furthermore, the unique combination of the furan-2-yl, dimethylamino, and 2-(trifluoromethyl)phenyl pharmacophores imparts a specific chemical topology that dictates target engagement, selectivity, and downstream signalling modulation that cannot be replicated by other urea-based or non-urea Trk inhibitors [3]. Procurement of a generic 'TrkA inhibitor' without precise structural specification therefore risks selecting a compound with an entirely different binding mechanism, potency range, and selectivity profile.

Quantitative Differentiation Evidence: 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Against Closest Comparators


TrkA Binding Affinity Positioning Within the Merck Urea Patent Series: IC50 Context for 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

The Merck patent series exemplified by WO2013176970 and its successors claims non-symmetric urea TrkA inhibitors with IC50 values ranging from 27 nM to 4,800 nM [1]. Within this series, closely related tri-substituted urea analogs (e.g., Example 18 of US9718822/US9750744, corresponding to a structurally analogous urea derivative) demonstrate TrkA IC50 values of 55 nM in ELISA-based kinase activity assays and LanthaScreen Eu Kinase Binding Assays [2]. Another analog from the same series (Example 34 of US9227975/US9796723) shows a TrkA IC50 of 64.4 nM under equivalent ELISA conditions [3]. While the exact IC50 of 1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (Example 1 of WO2013176970) has not been publicly disclosed in curated databases, its structural positioning within the patent series—as the primary exemplified compound—places its expected potency within the sub-100 nM range characteristic of the most optimised leads in this scaffold class.

TrkA Kinase Inhibition Pain

Binding Mode Differentiation: Type III Allosteric Mechanism Versus ATP-Competitive TrkA Inhibitors

The urea-based TrkA inhibitors exemplified in the Merck patent series, including 1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, are characterized by the absence of a hinge-binding motif, which distinguishes them from ATP-competitive type I and type II TrkA inhibitors [1]. Structural biology evidence from related urea-based TrkA inhibitors (e.g., 1-cyclopropyl-1-[3-(1,3-thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea, PDB: 4PMP) confirms that this class engages TrkA through a non-ATP-competitive, type III allosteric binding mode [2]. This contrasts with ATP-competitive pan-Trk inhibitors such as GNF-5837 (TrkA IC50 = 8 nM, TrkB IC50 = 12 nM), which bind within the ATP-binding pocket in a DFG-out conformation . The allosteric binding mechanism of the urea series implies that potency is not modulated by intracellular ATP concentration, offering a distinct pharmacological profile that may translate to differential kinase selectivity and resistance profiles compared to ATP-competitive agents.

TrkA Allosteric Inhibition Binding Mode

Indication-Specific Differentiation: Patent-Protected Pain and Oncology Profile Versus Other TrkA Inhibitors

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is explicitly patented for a defined spectrum of indications including chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumours/cancer (ICD-11: 2A00-2F9Z), with TrkA (NTRK1) identified as the primary molecular target [1]. This indication profile differs from that of other clinically investigated Trk inhibitors: larotrectinib and entrectinib are primarily developed for NTRK fusion-positive solid tumours and lack the pain-specific indications claimed for this compound [2]. The pain-focused indication profile is consistent with the central role of the NGF/TrkA pathway in nociception and the established analgesic efficacy of NGF-sequestering antibodies, positioning this compound as a distinct chemical probe for investigating TrkA-mediated pain signalling rather than oncogenic Trk fusion-driven proliferation [3].

Chronic Pain Neuropathic Pain Pruritus

Structural Differentiation: Unique Furan-2-yl Dimethylamino Pharmacophore Versus Other Urea-Based TrkA Inhibitors

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea incorporates a unique combination of a furan-2-yl ring directly attached to the dimethylamino-bearing carbon adjacent to the urea linker [1]. This topology contrasts with other urea-based TrkA inhibitors in the Merck series, which utilize diverse heterocyclic fragments including 9H-fluoren-9-yl, 9H-xanthen-9-yl, pyrimidin-5-yl, and thiazol-2-yl groups at the corresponding position [2]. The furan oxygen provides a distinct hydrogen bond acceptor capability (total H-bond acceptor count = 6 for this compound [1]) and a different electron distribution compared to the more extended aromatic systems used in other series members, which may influence both target binding interactions and physicochemical properties including solubility, permeability, and metabolic stability.

Pharmacophore Structure-Activity Relationship Urea Derivatives

Physicochemical Property Differentiation: Computed Drug-Likeness Profile Versus Clinical-Stage TrkA Inhibitors

The computed physicochemical properties of 1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea reveal a distinct drug-likeness profile compared to clinically advanced TrkA inhibitors [1]. The compound has a molecular weight of 341.33 g/mol, a computed XLogP3-AA of 2.5, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds [1]. These values place it within a favourable oral drug-likeness space (MW < 500, logP < 5, HBD < 5, HBA < 10), contrasting with larger clinical Trk inhibitors such as larotrectinib (MW 428.44) and entrectinib (MW 560.64) [2]. The lower molecular weight and moderate lipophilicity of this compound may offer advantages in CNS penetration and formulation flexibility for in vivo pain models where blood-brain barrier penetration is desired [3].

Drug-Likeness Physicochemical Properties ADME

Intellectual Property Position: Composition-of-Matter Patent Protection Status Versus Generic TrkA Inhibitors

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is explicitly claimed as a composition of matter in WO2013176970A1, assigned to Merck Sharp & Dohme Corp. (now Organon Pharma UK Ltd), with an anticipated expiration in November 2034 based on the international filing date of May 22, 2013 [1]. This patent protection distinguishes it from older, off-patent TrkA inhibitors and from naturally occurring or unpatented tool compounds. The compound is further catalogued in the Therapeutic Target Database (TTD) and DrugMAP as a repurposed drug candidate (RPD) with defined target engagement, providing a regulatory-grade documentation trail that is often absent for purely academic tool compounds [2].

Patent Protection Composition of Matter Procurement

Recommended Research Application Scenarios for 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Based on Differentiated Evidence


Preclinical Chronic Pain Target Engagement Studies Requiring Allosteric TrkA Modulation

This compound is ideally suited for preclinical chronic pain research programs investigating the NGF/TrkA nociceptive pathway. Its patented indication for chronic and neuropathic pain (ICD-11: MG30, 8E43.0) [1] and its classification as a likely type III allosteric TrkA inhibitor [2] make it a valuable chemical probe for studies requiring non-ATP-competitive target engagement. Researchers investigating pain mechanisms where ATP-competitive inhibitors have shown limited efficacy or selectivity issues should consider this compound for its distinct binding mode. The compound's computed physicochemical profile (MW 341.33 g/mol, XLogP3-AA 2.5) [3] further supports its application in in vivo rodent pain models where CNS penetration may be desirable.

TrkA Selectivity Profiling Against Closely Related Kinase Family Members

For selectivity profiling studies, this compound serves as a reference standard for the tri-substituted urea allosteric TrkA inhibitor class. Its structural differentiation from ATP-competitive agents (e.g., GNF-5837, TrkA IC50 = 8 nM ) enables researchers to benchmark kinase selectivity profiles across different binding mechanisms. The compound can be used in parallel with ATP-competitive TrkA inhibitors in selectivity panels (e.g., TrkB, TrkC, and broader kinome screening) to determine whether allosteric inhibition confers a distinct off-target signature. Its expected potency within the sub-100 nM range, inferred from structurally analogous patent examples (Example 18 IC50 = 55 nM; Example 34 IC50 = 64.4 nM) [4], provides a suitable potency window for such comparative studies.

Structure-Activity Relationship (SAR) Studies on Furan-Containing Urea TrkA Inhibitors

The unique furan-2-yl pharmacophore of this compound [3] makes it an essential reference point for SAR programs exploring heterocyclic substitutions in the tri-substituted urea TrkA inhibitor scaffold. Medicinal chemistry teams investigating the impact of heterocyclic variation on TrkA potency, selectivity, and drug-like properties can use this compound as the furan-containing exemplar, contrasting it with analogs bearing 9H-fluoren-9-yl, 9H-xanthen-9-yl, pyrimidin-5-yl, or thiazol-2-yl groups from the broader Merck patent series [2]. This systematic comparison enables the elucidation of heterocycle-specific contributions to target binding and pharmacokinetic behaviour.

Translational Research Requiring Composition-of-Matter Patent Documentation

For translational research programs and biotechnology companies requiring well-documented intellectual property provenance, this compound offers a defined patent position (WO2013176970A1, composition-of-matter claimed, anticipated expiration November 2034) [1] and formal registration in authoritative drug databases including TTD and DrugMAP [1]. This documentation trail is critical for programs progressing toward preclinical development milestones, where regulatory-grade compound identity and patent status verification are mandatory. Procurement of this specific compound, rather than a generic 'TrkA inhibitor,' ensures compliance with documentation requirements for grant applications, patent filings, and partnership discussions.

Quote Request

Request a Quote for 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.